molecular formula C27H16ClFN2O3 B5035003 4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate

4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate

Cat. No. B5035003
M. Wt: 470.9 g/mol
InChI Key: NSJMYTMUFLTQTL-UHFFFAOYSA-N
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Description

4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMBP and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of FMBP involves the inhibition of several key signaling pathways that are involved in cancer cell survival and growth. FMBP has been shown to inhibit the NF-κB pathway, which is a critical pathway that regulates cell survival, growth, and inflammation. FMBP also inhibits the PI3K/Akt/mTOR pathway, which is another critical pathway that regulates cell survival and growth. FMBP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FMBP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FMBP inhibits cancer cell growth and induces apoptosis in cancer cells. In vivo studies have shown that FMBP inhibits tumor growth and metastasis in various animal models. FMBP has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

FMBP has several advantages and limitations for lab experiments. One of the advantages of FMBP is that it has potent anticancer activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. Another advantage of FMBP is that it has been shown to have minimal toxicity in normal cells, which is critical for developing safe and effective cancer therapies. One of the limitations of FMBP is that it has poor solubility in aqueous solutions, which makes it challenging to administer in vivo. Another limitation of FMBP is that it has poor stability in the presence of light and air, which requires special handling and storage conditions.

Future Directions

There are several future directions for FMBP research. One potential direction is to optimize the synthesis method to improve the yield and purity of FMBP. Another potential direction is to develop novel formulations of FMBP that improve its solubility and stability in aqueous solutions. Another potential direction is to investigate the potential of FMBP as a combination therapy with other anticancer agents. Finally, further studies are needed to determine the safety and efficacy of FMBP in human clinical trials.

Synthesis Methods

The synthesis of FMBP involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-fluorobenzaldehyde with 2-amino-phenol to form 2-(4-fluorophenyl)-1,3-benzoxazole. The second step involves the reaction of this intermediate with paraformaldehyde to form 2-(4-fluorophenyl)-1,3-benzoxazol-5-ylmethyl alcohol. The third step involves the reaction of this intermediate with 4-chlorobenzoic acid and p-toluenesulfonic acid to form FMBP. This synthesis method has been optimized to produce high yields of FMBP with minimal impurities.

Scientific Research Applications

FMBP has been extensively studied for its potential applications in various fields. One of the most promising applications of FMBP is in the field of cancer research. Studies have shown that FMBP has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. FMBP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. FMBP has also been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.

properties

IUPAC Name

[4-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16ClFN2O3/c28-20-7-3-19(4-8-20)27(32)33-23-12-1-17(2-13-23)16-30-22-11-14-25-24(15-22)31-26(34-25)18-5-9-21(29)10-6-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJMYTMUFLTQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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